molecular formula C14H7F5O2 B6409953 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261915-83-6

4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6409953
CAS RN: 1261915-83-6
M. Wt: 302.20 g/mol
InChI Key: MOZUCLKQSNEMDV-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is a highly versatile compound that finds numerous applications in a wide range of scientific fields. This chemical is a white crystalline solid, soluble in methanol and other polar organic solvents. It is used as a reagent in organic synthesis and is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) has numerous applications in scientific research. It is used as a reagent in organic synthesis, and it is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. Additionally, this compound can be used as a catalyst in the synthesis of heterocyclic compounds, and it is also used in the synthesis of polymers. Furthermore, it can be used as a fluorescent labeling reagent for the detection of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of heterocyclic compounds, and it is also thought to act as a fluorescent labeling reagent for the detection of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) are not well understood. However, it is known that this compound is toxic if ingested or inhaled, and it can irritate the eyes and skin. In addition, it can cause respiratory irritation if inhaled in high concentrations.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) in lab experiments include its versatility and its ability to act as a catalyst in the synthesis of heterocyclic compounds. Additionally, it can be used as a fluorescent labeling reagent for the detection of proteins and other biomolecules. The main limitation of using this compound in lab experiments is its toxicity if ingested or inhaled.

Future Directions

For the use of 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) include further research on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of polymers and other industrial products. Additionally, research could be done to explore its potential applications in drug development and drug delivery. Finally, further research could be done to explore its potential applications in the detection of proteins and other biomolecules.

Synthesis Methods

4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is synthesized by the reaction of 4-fluoro-3-trifluoromethylbenzoic acid and 2-fluoro-3-trifluoromethylphenol in the presence of a catalytic amount of sulfuric acid. The reaction takes place at a temperature of 110-120°C, and the yield of the reaction is typically in the range of 90-95%.

properties

IUPAC Name

4-fluoro-3-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-11-5-4-7(13(20)21)6-9(11)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZUCLKQSNEMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691819
Record name 2',6-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261915-83-6
Record name 2',6-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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